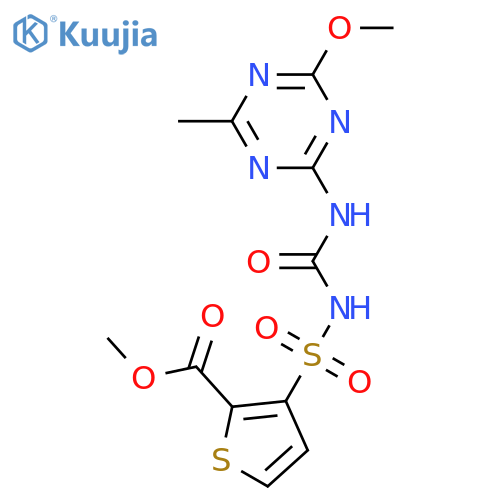

Synthesis of thifensulfuron-methyl

,

Xiandai Nongyao,

2014,

13(2),

27-29